molecular formula C19H16N2O7 B6523307 ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884213-99-4

ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No.: B6523307
CAS No.: 884213-99-4
M. Wt: 384.3 g/mol
InChI Key: JNAOMCNYZPKFLQ-UHFFFAOYSA-N
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Description

Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a useful research compound. Its molecular formula is C19H16N2O7 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.09575085 g/mol and the complexity rating of the compound is 856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current findings on its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through a one-pot three-component reaction involving isatin, kojic acid, and ethyl cyanoacetate under reflux conditions. The optimal conditions for the reaction were identified as follows:

Parameter Optimal Value
SolventMethanol
Reaction Time12 hours
Catalyst20 mol% DABCO

This method yields a variety of derivatives with high efficiency and purity. The product's structure was confirmed using various spectroscopic techniques including NMR and IR spectroscopy .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds derived from spiro[indole-3,4'-pyrano[3,2-b]pyran] structures. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Ethyl 2'-Amino Derivatives

Microorganism MIC (µM) Activity
Staphylococcus aureus5.64Moderate
Escherichia coli8.33Moderate
Bacillus subtilis4.69Good
Pseudomonas aeruginosa13.40Moderate
Candida albicans16.69Moderate

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

The mechanism by which ethyl 2'-amino derivatives exert their antimicrobial effects is likely related to their ability to interfere with microbial cell wall synthesis or disrupt cellular functions through interaction with nucleic acids or proteins. The presence of functional groups such as amino and hydroxymethyl may enhance the compound's ability to penetrate microbial membranes and exert its effects .

Case Studies

Several case studies have reported the biological activities of similar compounds derived from spiro[indole] frameworks:

  • Study on Antibacterial Activity : A series of spiro[indole-pyrano] derivatives were synthesized and evaluated for their antibacterial properties. The study highlighted that modifications in the side chains significantly influenced the activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Evaluation : Another study focused on the antifungal potential of related compounds against various fungal strains including Candida albicans and Aspergillus species. Results indicated that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents.

Properties

IUPAC Name

ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-2-26-17(24)13-16(20)28-14-12(23)7-9(8-22)27-15(14)19(13)10-5-3-4-6-11(10)21-18(19)25/h3-7,22H,2,8,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAOMCNYZPKFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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